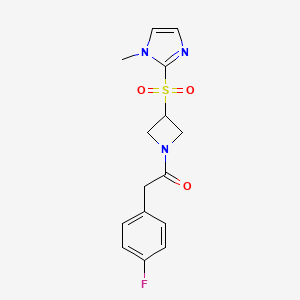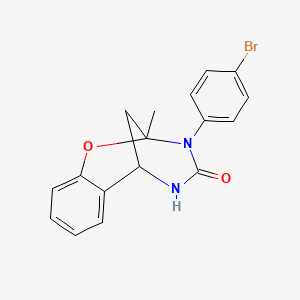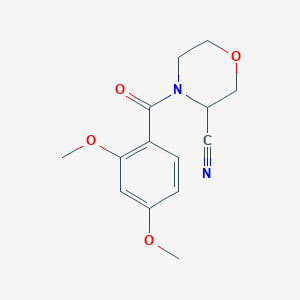
N-(3-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-1-ナフトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . They have been found to exhibit mild to good analgesic, anti-inflammatory, and antimicrobial activity .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide” and similar compounds has been confirmed by single-crystal X-ray diffraction . The structure depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a wide range of biological properties . The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .科学的研究の応用
抗酸化特性
この化合物は、酸化ストレスから細胞を保護するために不可欠な抗酸化特性を示しています。具体的には、フリーラジカルの消去に関連しています。メイラード反応では、2,3-ジヒドロ-3,5-ジヒドロキシ-6-メチル-4H-ピラン-4-オン (DDMP) が形成され、メイラード反応の中間体の抗酸化特性に寄与しています。研究者は、抗酸化活性の源を理解するために、ヒドロキシル基が保護されたDDMP誘導体を合成しました。興味深いことに、DDMPの遊離ヒドロキシル基への保護基の導入は、その還元能を低下させます。注目すべきことに、オレフィン位置のヒドロキシル基は、DDMPの抗酸化活性に大きく影響し、DDMP部分の不安定なエノール構造がその抗酸化機能において重要な役割を果たしていることを示唆しています .
抗けいれん効果
この化合物の新規誘導体、特にN-(ベンゾ[d]チアゾール-2-イルカルバモイル)-2-メチル-4-オキソキナゾリン-3(4H)-カルボチオアミドは、合成され、抗けいれん効果について評価されています。研究者は、さまざまなモデルを使用して、けいれんを予防する際の有効性を評価しました。この一連の研究は、てんかんや関連する状態を管理するための潜在的な治療薬を特定することを目的としています .
NMDAおよびコレシストキニン拮抗作用
化合物のそれ自体には直接関連していませんが、2-メチル-4-オキソ-3H-キナゾリン-3-アルキル-カルボン酸誘導体の親油性を、潜在的なNMDA(N-メチル-D-アスパラギン酸)およびコレシストキニン拮抗薬として特徴づける研究が行われています。これらの化合物は、神経および精神障害に影響を与える可能性があります。NMDAとコレシストキニンはどちらも脳機能において重要な役割を果たしているためです .
作用機序
Safety and Hazards
While specific safety and hazard information for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide” is not available, it’s important to note that long-term clinical usage of NSAIDs, which quinazolin-4(3H)-one derivatives are a part of, are associated with significant side effects such as severe gastrointestinal ulceration, bleeding, intolerance, and nephrotoxicity .
将来の方向性
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The findings from various studies confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-17-27-24-15-5-4-13-23(24)26(31)29(17)20-11-7-10-19(16-20)28-25(30)22-14-6-9-18-8-2-3-12-21(18)22/h2-16H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFZBWEWUATCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)




![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

